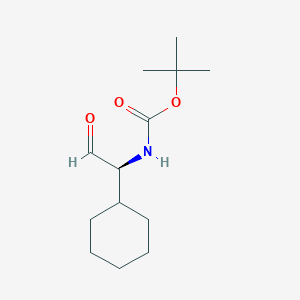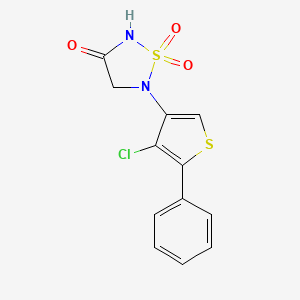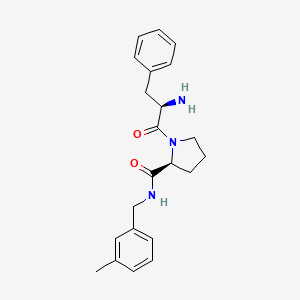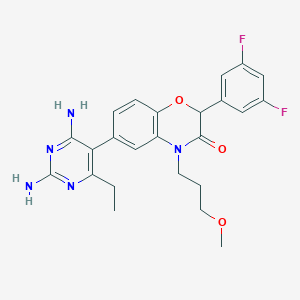![molecular formula C13H14FN5O B10759051 4H-Pyrrolo[3,2-c]pyridin-4-one, 2-(2-amino-4-pyrimidinyl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydro-, (7S)-](/img/structure/B10759051.png)
4H-Pyrrolo[3,2-c]pyridin-4-one, 2-(2-amino-4-pyrimidinyl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydro-, (7S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyrrolo[3,2-c]pyridin-4-one, 2-(2-amino-4-pyrimidinyl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydro-, (7S)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo-pyridinone core, an amino-pyrimidinyl group, and a fluoroethyl substituent. Its stereochemistry is defined by the (7S) configuration, contributing to its specific biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo[3,2-c]pyridin-4-one, 2-(2-amino-4-pyrimidinyl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydro-, (7S)- typically involves multi-step organic reactions. The process begins with the formation of the pyrrolo-pyridinone core, followed by the introduction of the amino-pyrimidinyl group and the fluoroethyl substituent. Key steps include:
Cyclization Reactions: Formation of the pyrrolo-pyridinone core through cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the amino-pyrimidinyl group via nucleophilic substitution reactions.
Fluorination: Incorporation of the fluoroethyl group using fluorinating agents under specific conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, scaled up to meet production demands. This includes the use of continuous flow reactors for efficient cyclization and substitution reactions, as well as advanced purification techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4H-Pyrrolo[3,2-c]pyridin-4-one, 2-(2-amino-4-pyrimidinyl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydro-, (7S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
4H-Pyrrolo[3,2-c]pyridin-4-one, 2-(2-amino-4-pyrimidinyl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydro-, (7S)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group and the amino-pyrimidinyl moiety play crucial roles in binding to these targets, modulating their activity. The compound’s stereochemistry (7S) is essential for its specific interactions, influencing its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4H-Pyrrolo[3,2-c]pyridin-4-one derivatives: Compounds with similar core structures but different substituents.
Amino-pyrimidinyl compounds: Molecules with the amino-pyrimidinyl group but different core structures.
Fluoroethyl-substituted compounds: Compounds with the fluoroethyl group attached to various cores.
Uniqueness
What sets 4H-Pyrrolo[3,2-c]pyridin-4-one, 2-(2-amino-4-pyrimidinyl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydro-, (7S)- apart is its combination of the pyrrolo-pyridinone core, the amino-pyrimidinyl group, and the fluoroethyl substituent, along with its specific stereochemistry. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H14FN5O |
|---|---|
Peso molecular |
275.28 g/mol |
Nombre IUPAC |
2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C13H14FN5O/c14-3-1-7-6-17-12(20)8-5-10(18-11(7)8)9-2-4-16-13(15)19-9/h2,4-5,7,18H,1,3,6H2,(H,17,20)(H2,15,16,19) |
Clave InChI |
LCBAQTCTQXHTJG-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(C=C(N2)C3=NC(=NC=C3)N)C(=O)N1)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B10758971.png)

![6-Methyl-5-[3-Methyl-3-(3,4,5-Trimethoxyphenyl)but-1-Yn-1-Yl]pyrimidine-2,4-Diamine](/img/structure/B10758974.png)
![3-[5-(3-Nitrophenyl)thiophen-2-yl]propanoic acid](/img/structure/B10758980.png)
![5-[(3r)-3-(5-Methoxybiphenyl-3-Yl)but-1-Yn-1-Yl]-6-Methylpyrimidine-2,4-Diamine](/img/structure/B10758983.png)

![4-(6-{[(1r)-1-(Hydroxymethyl)propyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzoic Acid](/img/structure/B10759003.png)



![Methyl (1r,2s)-2-(Hydroxycarbamoyl)-1-{4-[(2-Methylquinolin-4-Yl)methoxy]benzyl}cyclopropanecarboxylate](/img/structure/B10759024.png)
![(2s)-1-(6h-Indol-3-Yl)-3-{[5-(7h-Pyrazolo[3,4-C]pyridin-5-Yl)pyridin-3-Yl]oxy}propan-2-Amine](/img/structure/B10759027.png)

![N-[(5-chloro-1-benzothiophen-3-yl)methyl]-2-[(2R,6S)-2-chloro-6-hydroxy-5-[(2-pyridin-2-ylethyl)amino]-3,6-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B10759044.png)
